Physalin B
Overview
Description
Physalin B is a steroidal constituent of Physalis plants . It is one of the major active steroidal constituents of Cape gooseberry . Physalins are versatile molecules that act in several cell signaling pathways and activate different mechanisms of cell death or immunomodulation .
Synthesis Analysis
Physalins are synthesized by the mevalonate and 2-C-methyl-D-erythritol-4-phosphate pathways . In the biosynthesis pathway of Physalin B, withanolides and withaphysalins may represent a crucial intermediate between lanosterol and physalins .Molecular Structure Analysis
Physalins possess an unusual 13,14-seco-16,24-cyclo-steroidal ring skeleton . The physalin skeleton has been found to be an extraordinarily complex, 13–14 secosteroid skeleton incorporating a nine-membered carbocycle derived from a steroidal ring fused to a six-membered ring with δ-lactone .Chemical Reactions Analysis
Physalin B induces cell cycle arrest and triggers apoptosis in breast cancer cells through modulating p53-dependent apoptotic pathway . It also inhibits the ubiquitin-proteasome pathway and induces incomplete autophagic response in human colon cancer cells in vitro .Physical And Chemical Properties Analysis
Physalin B is a solid compound with a molecular weight of 510.53 .Scientific Research Applications
Anticancer Activity
Physalin B has been identified as a potent anticancer agent. It induces cell death by apoptosis in a p53-dependent manner in breast cancer cells and causes cell cycle arrest in the G2/M phase. This is significant because it suggests that Physalin B could be developed as a therapeutic agent for treating breast cancer .
Immunomodulatory Effects
The immunomodulatory properties of Physalin B are noteworthy. It acts on several cell signaling pathways and activates different mechanisms of cell death or immunomodulation. These properties make Physalin B a candidate for treating diseases where the immune system plays a critical role .
Antiparasitic Applications
Physalin B has shown effectiveness against parasitic infections. For instance, it significantly reduced the number of infected macrophages and amastigotes in cultures infected with L. amazonensis or L. major, which are types of leishmaniasis-causing parasites .
Antimicrobial Properties
The compound exhibits antimicrobial activities, which could be harnessed in the development of new antibiotics or antiseptics to treat bacterial infections .
Antinociceptive Potential
Physalin B has antinociceptive effects, which means it could potentially be used to develop new pain-relief medications, especially for chronic pain conditions .
Antiviral Capabilities
Lastly, Physalin B’s antiviral activities suggest it could be used in the treatment or prevention of viral infections, adding to the arsenal of antiviral drugs .
Each of these applications demonstrates the versatility of Physalin B as a pharmacological agent. The ongoing research in these areas holds promise for the development of new therapies for a variety of conditions. The studies reviewed in the sources provide a deeper insight into the potential mechanisms of action and therapeutic applications of Physalin B .
Mechanism of Action
Target of Action
Physalin B, a compound found in the Solanaceae family of plants, primarily targets several proteins and transcription factors. One of its primary targets is Nrf2 , a protein that regulates the expression of antioxidant proteins . It also targets AgrA , a key response regulator in the quorum-sensing system of Staphylococcus aureus . In liver fibrosis, Physalin B targets GLI1 , a transcription factor, and HDAC1 , a histone deacetylase .
Mode of Action
Physalin B interacts with its targets in various ways. It activates Nrf2 , which leads to the mitigation of oxidative stress . In Staphylococcus aureus, Physalin B inhibits the binding of AgrA to the agr promoters, reducing the function of hemolytic toxins . In liver fibrosis, Physalin B disrupts the formation of LAP2α/HDAC1 complexes, inhibiting HDAC1 -mediated GLI1 deacetylation .
Biochemical Pathways
Physalin B affects several biochemical pathways. By activating Nrf2 , it enhances the expression of the antioxidant gene HO-1 . It also inhibits the NF-κB pathway to alleviate the inflammatory response . In liver fibrosis, Physalin B inhibits GLI1 activity by non-canonical Hedgehog signaling .
Pharmacokinetics
It’s known that physalin b is a bioactive molecule with a wide range of biological activities . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
Physalin B has a variety of molecular and cellular effects. It mitigates oxidative stress, reduces inflammation, and inhibits cell proliferation, migration, and phenotypic transformation . In liver fibrosis, Physalin B attenuates hepatic histopathological injury and collagen accumulation . In Staphylococcus aureus, it reduces the function of hemolytic toxins .
Action Environment
It’s known that physalin b is a versatile molecule that acts in several cell signaling pathways . More research is needed to fully understand how environmental factors influence its action, efficacy, and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O9/c1-23-11-18-25(3)28-19(23)20(30)27(37-28,34-12-16(23)21(31)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)22(32)36-25/h4,6-7,14-16,18-19,33H,5,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTFEHJSUSPQBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Physalin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
23133-56-4 | |
Record name | Physalin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
271 °C | |
Record name | Physalin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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